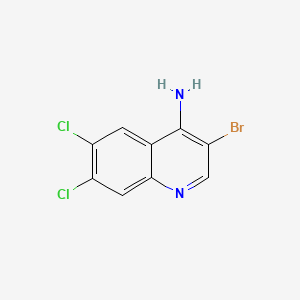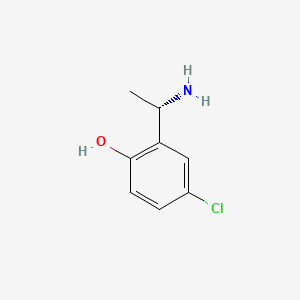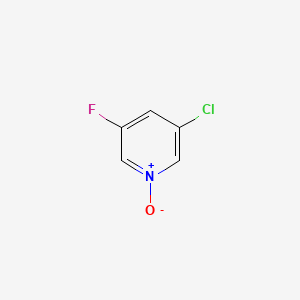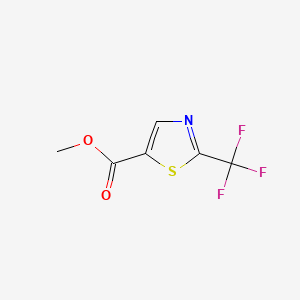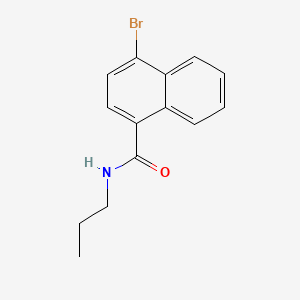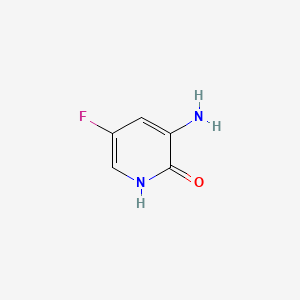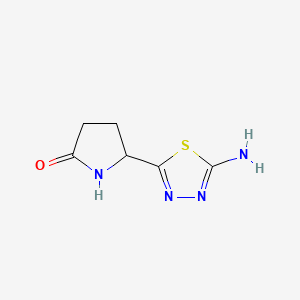
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-amino-1,3,4-thiadiazol-2-yl” is a part of a larger group of compounds known as 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves a series of steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .Molecular Structure Analysis
The molecular structure of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is characterized by the presence of a 1,3,4-thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving “5-amino-1,3,4-thiadiazol-2-yl” derivatives are mainly related to their biological activities. For instance, these compounds have been found to exhibit urease inhibitory activities .科学的研究の応用
Urease Inhibition
Specific Scientific Field
Medicinal Chemistry and Enzymology
Summary
Urease is a nickel-containing enzyme found in various organisms, including bacteria, fungi, and some plant cells. It catalyzes the conversion of urea to ammonia and carbon dioxide. Inhibition of urease is crucial for treating infections caused by Helicobacter pylori, a bacterium that colonizes the human stomach. The compound 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one has been investigated for its urease inhibitory activity.
Experimental Procedures
Synthesis
The compound is synthesized efficiently in three steps:
In Vitro Evaluation
Results
The synthesized compounds exhibit high activity against urease, making them promising candidates for further evaluation as potential urease inhibitors.
Antioxidant and Antimitotic Activity
Specific Scientific Field
Pharmacology and Cell Biology
Summary
The compound has been evaluated for its antioxidant and antimitotic properties.
Experimental Procedures
Antioxidant Activity
Antimicrobial Activity
Specific Scientific Field
Microbiology and Drug Development
Summary
The compound’s antimicrobial activity has been investigated against Gram-positive and Gram-negative bacteria, including metronidazole-resistant Helicobacter pylori strains.
Experimental Procedures
Safety And Hazards
将来の方向性
The future directions for research on “5-amino-1,3,4-thiadiazol-2-yl” derivatives could involve further evaluation of their biological activities, such as their potential as anticonvulsant agents . Additionally, more research could be done to explore their potential as antifungal and antibacterial agents .
特性
IUPAC Name |
5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDXEPKNVVNLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


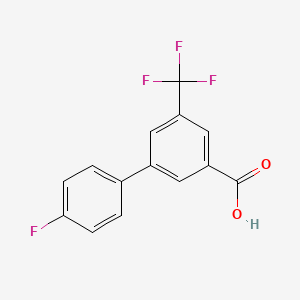
![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)
![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)
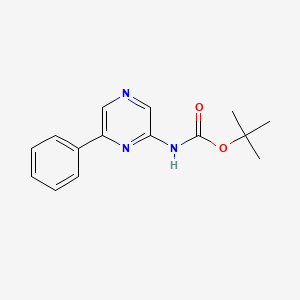
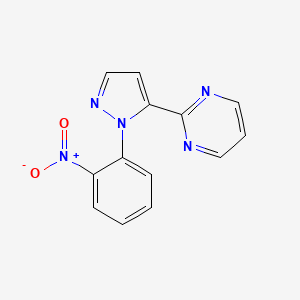
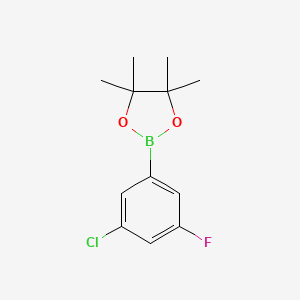
![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)
